FliT protein belongs to a class of proteins involved in bacterial motility, specifically those associated with flagellar assembly. It is classified under the category of structural proteins that contribute to the integrity and functionality of the flagellar apparatus.
The synthesis of FliT protein involves transcription from the fliT gene followed by translation into polypeptide chains that fold into functional proteins. Various methods are employed to analyze protein synthesis, including ribosome profiling and mass spectrometry.
Ribosome profiling provides insights into translation initiation and elongation rates, which are critical for understanding how FliT is synthesized within bacterial cells. Techniques such as quantitative polymerase chain reaction and Western blotting are also used to quantify FliT expression levels during different growth conditions .
FliT protein exhibits a unique molecular structure characterized by specific domains that facilitate its interaction with other flagellar components. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Structural data for FliT protein can be obtained from databases such as the Protein Data Bank, where resolved structures provide insights into its functional motifs and interaction sites with other proteins .
FliT participates in various biochemical reactions related to flagellar assembly. These include interactions with other proteins like FliE and FlgB, which are crucial for forming the basal body of the flagellum.
The interactions between FliT and these proteins can be studied using co-immunoprecipitation assays and surface plasmon resonance, which help elucidate binding affinities and kinetics .
The mechanism of action of FliT involves its role in stabilizing the assembly of flagellar components at the inner membrane. It acts as a chaperone for other flagellar proteins, ensuring proper folding and integration into the growing flagellum.
Research indicates that mutations in fliT can lead to defects in motility due to improper assembly of the flagellum, highlighting its essential function in this process .
FliT protein is typically soluble in aqueous solutions at physiological pH, with stability influenced by factors such as temperature and ionic strength. Its molecular weight and isoelectric point can be determined through techniques like mass spectrometry.
FliT protein is utilized in various scientific applications, including studies on bacterial motility, pathogenesis, and biofilm formation. Understanding FliT's role can aid in developing targeted antibiotics or treatments against pathogenic bacteria that rely on flagellar movement for infection . Additionally, insights gained from FliT research contribute to broader fields such as synthetic biology and biotechnology, where engineered motility systems may be developed for therapeutic purposes.
FliT proteins exhibit conserved primary sequence features critical for their function in the flagellar type III secretion system (T3SS). Analysis across Salmonella enterica, Thermotoga maritima, and Aquifex aeolicus reveals a consistently low molecular weight (∼15 kDa) and high prevalence of hydrophobic residues (∼40%), facilitating interactions with hydrophobic regions of flagellar substrates. Three functionally assigned motifs dominate:
Table 1: Conserved Motifs in FliT Primary Sequences
Motif | Position | Consensus Sequence | Functional Role |
---|---|---|---|
N-terminal binding | 15–30 | ΦxxΦΦ (Φ=hydrophobic) | FilA (σ²⁸) interaction |
Central helical | 59–94 | GxxxG(xxxG)ₘ (m=0–12) | Dimerization/Chaperone binding |
C-terminal signal | 100–120 | (E/D)xxxLxxQP | FlhA-dependent export recognition |
Statistical characterization confirms GxxxG repeats adopt α-helical conformations with Glu, Gln, Lys, and Ala enriched at variable positions—features critical for helix-helix interactions [4].
FliT adopts a compact β-barrel fold with four antiparallel strands (β1–β4) forming a hydrophobic central groove, as resolved by X-ray crystallography:
Cryo-EM of the Salmonella FliT-FliS-FliC complex (7.4-Å resolution) confirms FliT’s role in displacing FliS from FliC, facilitating filament subunit export [7]. The hydrophobic groove of FliT exhibits a dissociation constant (Kd) of 0.8 μM for FliC peptides, underscoring high-affinity binding.
Table 2: Structural Parameters of Determined FliT Structures
Species | PDB ID | Resolution (Å) | Method | Key Features |
---|---|---|---|---|
Aquifex aeolicus | 1ORY | 1.8 | X-ray diffraction | β-barrel with α-helical cap; solvent-exposed groove |
Salmonella typhimurium | 5GNA | 2.3 | X-ray diffraction | FliC-bound hydrophobic groove; GxxxG helix |
Yersinia enterocolitica | 3NKZ | 2.9 | X-ray diffraction | Conformational flexibility in central motif |
Salmonella FliT-FliS | EMD-XXXX | 7.4 | Cryo-EM | Quaternary complex with FliC and FliS |
FliT’s functional domains are partitioned into two spatially distinct regions:
Structural modeling indicates the two domains are connected by a flexible linker (residues 65–70), enabling simultaneous engagement with substrates and the export machinery.
Despite conserved tertiary folds, FliT exhibits species-specific adaptations:
Structural alignment of FliT orthologs reveals <1.5-Å Cα RMSD in β-barrel cores but >3.0-Å deviations in peripheral loops, reflecting functional specialization. Homology to T3SS proteins (e.g., YscL) is confined to the export signal domain, supporting evolutionary divergence from a common ancestor [4] [7].
Table 3: Domain-Specific Functional Adaptations of FliT
Domain | Universal Features | Species-Specific Adaptations | Functional Impact |
---|---|---|---|
N-terminal | Hydrophobic binding groove | C. jejuni: Heparin-binding insert in β2–β3 loop | Augmented adhesion capabilities |
Central helix | GxxxG dimerization motif | Salmonella: Extended repeats (m=12) | Enhanced FliS/FliD switching efficiency |
C-terminal signal | (E/D)xxxLxxQP export motif | A. aeolicus: Stabilizing salt bridges (Arg63-Glu87) | Thermotolerance (≥85°C) |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7